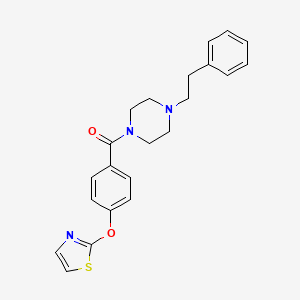![molecular formula C12H9N3O3 B2537537 2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione CAS No. 2375267-53-9](/img/structure/B2537537.png)
2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione” belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group. Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .
Synthesis Analysis
Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . It was first prepared in 1947 . The synthesis of oxazolines has been classified based on the substrates involved—as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .Molecular Structure Analysis
Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . It was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .Chemical Reactions Analysis
Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .Physical And Chemical Properties Analysis
Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . It was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
The synthesis of compounds related to "2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione" involves diverse methodologies, including palladium-catalyzed aminocarbonylation and microwave-assisted reactions. For instance, a study by Alami Anouar et al. (2019) detailed the synthesis of an organo-amino compound through a mixture of (4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl-4-methylbenzenesulfonate and isoindoline-1,3-dione, yielding a structure analyzed by single crystal X-Ray diffraction. This study highlights the compound's crystal structure, showing its crystallization in the monoclinic system and the presence of hydrogen bonds and π…π interactions (Alami Anouar et al., 2019).
Methodological Advances
Research by S. Worlikar and R. Larock (2008) introduced a palladium-catalyzed aminocarbonylation method for producing 2-substituted isoindole-1,3-diones, offering a one-step approach to this class of heterocycles (Worlikar & Larock, 2008).
NMR Spectroscopy Characterization
The characterization of such compounds through NMR spectroscopy has been documented, providing insights into their structure and confirming their identities through 1D and 2D NMR techniques. Khadim Dioukhane et al. (2021) utilized 2DCOSY and 2D-HSQC NMR spectroscopy to analyze a previously synthesized isoindoline-1,3-dione derivative, demonstrating the correlation between neighboring protons and carbons (Dioukhane et al., 2021).
Photophysical Properties
A novel phthalimide derivative containing an isoindole moiety was synthesized by K. Akshaya et al. (2016), focusing on its solvatochromic behavior and dipole moments. This study employed various solvent correlation methods and computational studies to estimate singlet excited and ground state dipole moments, contributing to understanding the chemical stability and reactive centers of the molecule (Akshaya et al., 2016).
Direcciones Futuras
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities . The current review concentrates on the diverse biological potential of oxazole derivatives in the new millennium .
Propiedades
IUPAC Name |
2-[(2-amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c13-12-14-7(6-18-12)5-15-10(16)8-3-1-2-4-9(8)11(15)17/h1-4,6H,5H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICKENHEEJXMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=COC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2537459.png)

![3-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2537462.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2537463.png)
![N'-[(1E)-1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2537466.png)
![3-{[(4-Methylcyclohexyl)methyl]amino}propane-1,2-diol](/img/structure/B2537468.png)
![N-(4-bromophenyl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2537469.png)
![ethyl 3-carbamoyl-2-(3-phenoxypropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2537470.png)
![(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2537471.png)
![2-methyl-N-[2-(1-propylbenzimidazol-2-yl)ethyl]propanamide](/img/structure/B2537472.png)

![Methyl 3-[[5-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]thiophene-2-carbonyl]amino]-1-benzothiophene-2-carboxylate](/img/structure/B2537477.png)